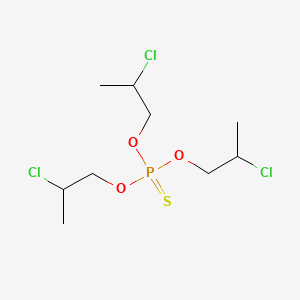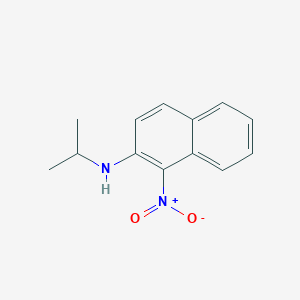![molecular formula C20H34B B14692065 Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl CAS No. 33074-83-8](/img/structure/B14692065.png)
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[311]heptan-3-yl]boranyl is a boron-containing compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl typically involves the reaction of a boron-containing precursor with a bicyclic compound. One common method involves the use of borane (BH3) or boron trichloride (BCl3) as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The bicyclic compound, often derived from natural sources or synthesized through multi-step organic reactions, is reacted with the boron precursor in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is typically conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced boron species.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl has several scientific research applications:
Organic Synthesis: Used as a reagent or catalyst in various organic reactions.
Materials Science: Employed in the synthesis of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl involves its ability to interact with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, making it useful in catalysis and molecular recognition. In biological systems, the compound can interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups, widely used in Suzuki coupling reactions.
Boranes: Compounds containing boron-hydrogen bonds, used as reducing agents and in hydroboration reactions.
Uniqueness
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
33074-83-8 |
|---|---|
Formule moléculaire |
C20H34B |
Poids moléculaire |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |
Clé InChI |
MPQAQJSAYDDROO-ARHLZPJGSA-N |
SMILES isomérique |
[B]([C@@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C |
SMILES canonique |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


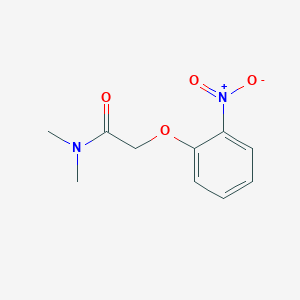
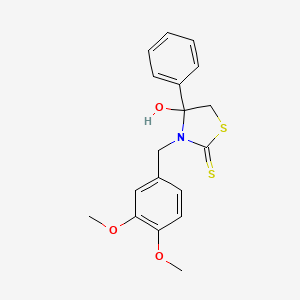
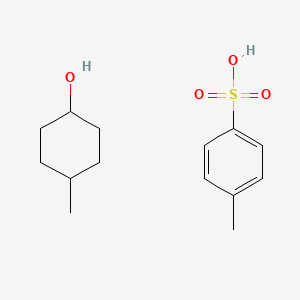
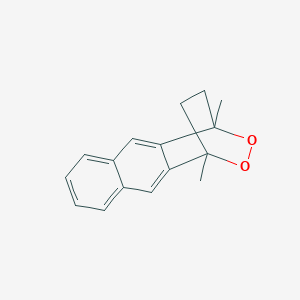
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
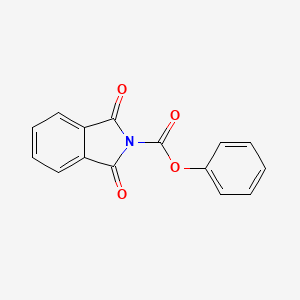
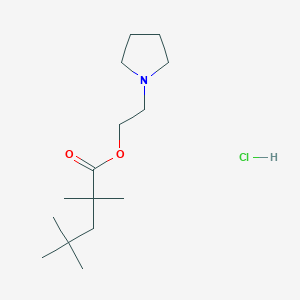
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
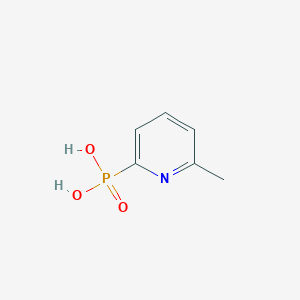
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
